BenchChemオンラインストアへようこそ!

tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate

Conformational analysis Lipophilicity optimization Structure-activity relationship

tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate (CAS 939986-30-8) is a Boc-protected aminomethylpiperidine derivative bearing a 4-methylpyridin-2-ylamino substituent. It belongs to the class of N-Boc-4-(aminomethyl)piperidine building blocks widely employed in medicinal chemistry for the modular assembly of kinase inhibitors and other heterocyclic drug candidates.

Molecular Formula C17H27N3O2
Molecular Weight 305.4 g/mol
CAS No. 939986-30-8
Cat. No. B1500855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate
CAS939986-30-8
Molecular FormulaC17H27N3O2
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NCC2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C17H27N3O2/c1-13-5-8-18-15(11-13)19-12-14-6-9-20(10-7-14)16(21)22-17(2,3)4/h5,8,11,14H,6-7,9-10,12H2,1-4H3,(H,18,19)
InChIKeyFZOKXFGFBYXZRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate (CAS 939986-30-8): Structural and Physicochemical Baseline for Informed Procurement


tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate (CAS 939986-30-8) is a Boc-protected aminomethylpiperidine derivative bearing a 4-methylpyridin-2-ylamino substituent . It belongs to the class of N-Boc-4-(aminomethyl)piperidine building blocks widely employed in medicinal chemistry for the modular assembly of kinase inhibitors and other heterocyclic drug candidates [1]. The compound possesses a molecular formula of C₁₇H₂₇N₃O₂, a molecular weight of 305.42 g/mol, a calculated LogP of 3.46, a topological polar surface area (PSA) of 54.46 Ų, and a density of 1.094 g/cm³ . It is commercially available at purities ranging from 95% to 98% . This compound is not a final drug substance but a protected intermediate; its procurement value derives from the specific combination of the Boc protecting group, the methylene-spaced aminopyridine pharmacophore, and the 4-substituted piperidine geometry.

Why Generic Substitution of CAS 939986-30-8 with In-Class Piperidine Building Blocks Introduces Uncontrolled Synthetic Risk


In-class piperidine building blocks that share the Boc-aminomethylpiperidine scaffold cannot be interchanged with CAS 939986-30-8 without altering downstream structure-activity relationships (SAR) and synthetic outcomes. Three structural features of this compound are each independently critical: (i) the methylene (-CH₂-) spacer between the piperidine ring and the aminopyridine nitrogen, which increases the freely rotatable bond count to 6 versus 5 for the directly N-attached analog (CAS 939986-29-5), altering conformational sampling and LogP by approximately 0.25 log units ; (ii) the 4-methyl substituent on the pyridine ring, which engages in hydrophobic contacts with residues such as Met336 in NOS enzyme binding pockets and would be absent in the des-methyl analog (CAS 302341-48-6) [1]; and (iii) the 4-position attachment on the piperidine ring, which provides a distinct vector for downstream coupling compared to the 3-position regioisomer (CAS 939986-31-9) . Iterating SAR without controlling for these features introduces confounding variables that cannot be deconvoluted retrospectively. The quantitative evidence below provides procurement-facing criteria for selecting CAS 939986-30-8 over these close analogs.

Quantitative Differentiation Evidence for tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate (CAS 939986-30-8) Versus Closest Analogs


Methylene Spacer Increases Conformational Flexibility and Lipophilicity Relative to Directly N-Attached Analog (CAS 939986-29-5)

CAS 939986-30-8 incorporates a methylene (-CH₂-) spacer between the piperidine C4 position and the aminopyridine nitrogen. This structural feature increases the freely rotatable bond count by one compared to CAS 939986-29-5, in which the aminopyridine is directly attached to the piperidine ring without a spacer . The additional rotational degree of freedom alters the conformational ensemble available to the ligand and impacts molecular recognition entropy. Furthermore, the extra methylene unit contributes to a LogP increase from 3.21 (CAS 939986-29-5) to 3.46 (CAS 939986-30-8), a difference of approximately 0.25 log units, while the PSA remains identical at 54.46 Ų for both compounds .

Conformational analysis Lipophilicity optimization Structure-activity relationship

4-Methylpyridin-2-yl Pharmacophore Confers Critical Hydrophobic Target Engagement Absent in Des-Methyl Analog (CAS 302341-48-6)

The 4-methyl substituent on the pyridine ring of CAS 939986-30-8 is not a spectatorial feature. In the structurally related iNOS inhibitor AR-C95791 (ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate), the 4-methylpyridin-2-ylamino motif is co-crystallized within the murine iNOS oxygenase domain (PDB 3E7M, resolution 2.00 Å) and the human iNOS oxygenase domain (PDB 3E7G) [1][2]. Independent SAR studies on aminopyridine-based NOS inhibitors have demonstrated that the 4-methyl group engages in hydrophobic interactions with Met336, and that the pyridinyl motif forms π-π stacking interactions with Tyr706—both contacts being essential for high potency and selectivity [3]. The des-methyl analog (CAS 302341-48-6, tert-butyl 4-((pyridin-2-ylamino)methyl)piperidine-1-carboxylate, C₁₆H₂₅N₃O₂, MW 291.39) lacks this methyl group and therefore cannot recapitulate these hydrophobic contacts, predicting reduced target engagement .

NOS inhibition Hydrophobic pocket interaction Nitric oxide synthase SAR

4-Position Regioisomer Provides Superior Accessibility for Downstream Coupling Versus 3-Position Regioisomer (CAS 939986-31-9)

CAS 939986-30-8 and CAS 939986-31-9 are constitutional isomers with identical molecular formulas (C₁₇H₂₇N₃O₂, MW 305.42) and nearly identical predicted physicochemical properties (LogP = 3.46, PSA = 54.46 Ų, density = 1.094 g/cm³ for both) . The sole structural difference is the attachment position of the aminomethylpyridyl group on the piperidine ring: 4-position in the target compound versus 3-position in CAS 939986-31-9. This regioisomeric variation produces a different spatial trajectory for the pyridylamino group relative to the piperidine Boc-protected nitrogen. In the 4-substituted isomer, the aminomethylpyridyl group extends along the equatorial axis of the piperidine chair conformation, providing a linear vector for subsequent coupling reactions. In the 3-substituted isomer, the group projects at an approximately 60° angle relative to the piperidine N-Boc axis, which can introduce steric clashes in downstream macrocyclization or biaryl coupling steps commonly employed in kinase inhibitor assembly [1].

Regiochemistry Building block geometry Modular synthesis

Boc Protection Enables Orthogonal Deprotection Strategy Relative to Ethyl Carbamate Analog (AR-C95791 Scaffold)

CAS 939986-30-8 features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, in contrast to the ethyl carbamate group present in the characterized iNOS inhibitor AR-C95791 [1]. The Boc group is cleaved under acidic conditions (e.g., TFA in DCM, 0-25°C, 1-4 hours) whereas the ethyl carbamate requires harsher deprotection (e.g., HBr in AcOH, or strong base hydrolysis). This orthogonal reactivity profile is critical in multi-step syntheses where other acid-labile or base-sensitive functional groups are present [2]. AR-C95791 (ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate) has a validated iNOS IC₅₀ of 350 nM against wild-type human iNOS [1], but its ethyl carbamate cannot be removed without potentially compromising other ester or amide functionalities in complex molecular architectures. The Boc group of CAS 939986-30-8 also provides steric bulk during synthetic manipulations, potentially improving regioselectivity in subsequent N-alkylation or reductive amination steps.

Protecting group strategy Orthogonal deprotection Solid-phase synthesis compatibility

Commercial Purity Benchmarking and Supplier QC Documentation for CAS 939986-30-8

CAS 939986-30-8 is available from multiple suppliers with documented purity specifications and analytical batch data. Bidepharm supplies the compound at 95+% purity with batch-specific QC reports including NMR, HPLC, and GC . Leyan offers the compound at 98% purity . MolCore provides NLT 98% purity under ISO certification . Molbase lists brand purity at 96% (Catalog BB60-0816) . This multi-supplier landscape contrasts with the 3-position regioisomer (CAS 939986-31-9), which is listed as 'Discontinued' by at least one major supplier (Fluorochem) , and the des-methyl analog (CAS 302341-48-6), which has fewer documented suppliers with batch QC transparency. The broader commercial availability and documented QC infrastructure for CAS 939986-30-8 reduces procurement risk and ensures batch-to-batch reproducibility in multi-step synthetic campaigns.

Quality control Batch consistency Procurement specification

Predicted CNS Drug-Like Properties Favor CAS 939986-30-8 Over Piperazine Core Analog (CAS 939986-26-2)

CAS 939986-30-8 has predicted physicochemical properties that place it within favorable CNS drug-like space according to multiple criteria. The compound has zero Rule of 5 violations, a LogP of 3.46 (within the optimal CNS range of 2-4), a PSA of 54.46 Ų (below the 60-70 Ų threshold for blood-brain barrier penetration), 5 hydrogen bond acceptors, and 1 hydrogen bond donor . In contrast, the piperazine core analog (CAS 939986-26-2, tert-butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate) has a different heterocyclic core (piperazine vs. piperidine), resulting in a lower molecular weight (277.36 vs. 305.42 g/mol) and different hydrogen-bonding capacity due to the second ring nitrogen, which may alter off-target binding profiles. The piperidine core of CAS 939986-30-8 is the most common heterocyclic subunit among FDA-approved drugs, providing a well-precedented scaffold for downstream lead optimization . The predicted boiling point for CAS 939986-30-8 is 443.4 ± 25.0 °C at 760 mmHg, and the predicted vapor pressure is 0.0 ± 1.1 mmHg at 25°C, indicating low volatility suitable for safe laboratory handling .

Drug-likeness CNS permeability Rule of 5

Validated Application Scenarios for tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate (CAS 939986-30-8) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation: Hinge-Binding Building Block for JAK, ALK, and Pim Kinase Programs

CAS 939986-30-8 is explicitly cited as a building block for kinase inhibitor synthesis [1]. The 4-methylpyridin-2-ylamino group serves as a hinge-binding motif that mimics the adenine ring of ATP, while the Boc-protected piperidine provides a vector for solvent-exposed substituent installation. The methylene spacer ensures that the hinge-binding motif has sufficient conformational freedom to adapt to different kinase hinge geometries, a feature absent in the directly N-attached analog (CAS 939986-29-5, 5 rotatable bonds vs. 6) . After Boc deprotection (TFA/DCM, 0-25°C), the free piperidine nitrogen can be functionalized with sulfonamides, amides, or urea linkages to engage the ribose pocket or solvent front, enabling rapid SAR exploration across kinase families including JAK, ALK, and Pim kinases [1].

iNOS/nNOS Inhibitor Development: Leveraging the 4-Methylpyridin-2-yl Pharmacophore Validated by AR-C95791 Co-Crystal Structures

The 4-methylpyridin-2-ylamino group in CAS 939986-30-8 is structurally homologous to the pharmacophore of AR-C95791, a well-characterized iNOS inhibitor co-crystallized with both murine (PDB 3E7M, 2.00 Å) and human (PDB 3E7G) iNOS oxygenase domains [1]. AR-C95791 exhibits an IC₅₀ of 350 nM against wild-type human iNOS [2]. The 4-methyl group engages in hydrophobic contact with Met336, and the pyridine ring forms π-π stacking with Tyr706 [3]. CAS 939986-30-8 provides a synthetically tractable entry point for elaborating new NOS inhibitors: after Boc deprotection, the piperidine nitrogen can be acylated or sulfonylated to extend into the pterin cofactor binding site or the substrate access channel, building on the validated binding mode of AR-C95791.

Multi-Step Modular Synthesis Requiring Orthogonal Amine Protection

In synthetic sequences requiring sequential unmasking of multiple amine functionalities, the Boc group of CAS 939986-30-8 provides acid-labile protection that is orthogonal to benzyl carbamate (Cbz, removed by hydrogenolysis), fluorenylmethyloxycarbonyl (Fmoc, removed by base), and alloc (removed by Pd catalysis) protecting groups [1]. This orthogonality is not available with the ethyl carbamate analog AR-C95791, which requires harsher deprotection conditions (HBr/AcOH or strong base hydrolysis) [1]. The compound's 4-position attachment geometry ensures that the deprotected piperidine nitrogen projects linearly for subsequent coupling to carboxylic acids, sulfonyl chlorides, or isocyanates, minimizing steric interference from the adjacent aminomethylpyridine substituent .

CNS-Penetrant Probe Synthesis: Favorable Predicted Physicochemical Profile

CAS 939986-30-8 has predicted physicochemical properties consistent with CNS drug-likeness: LogP = 3.46 (optimal CNS range 2-4), PSA = 54.46 Ų (below the ~60-70 Ų BBB penetration threshold), zero Rule of 5 violations, and only one hydrogen bond donor [1]. These properties are superior to the more polar direct-attached analog (CAS 939986-29-5, LogP = 3.21) and the piperazine analog (CAS 939986-26-2, which carries two ring nitrogens and altered H-bonding capacity). For neuroscience programs targeting kinases or NOS isoforms in the CNS, starting from this building block increases the probability that elaborated leads will achieve sufficient brain exposure without requiring late-stage physicochemical re-engineering.

Quote Request

Request a Quote for tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.